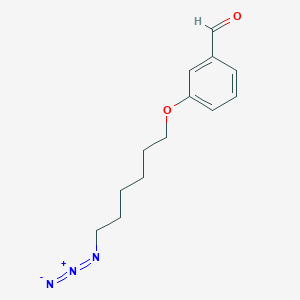
3-(6-Azidohexyloxy)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Azidohexyloxy)-benzaldehyde is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexyl chain, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Azidohexyloxy)-benzaldehyde typically involves the following steps:
Preparation of 6-Azido-1-hexanol: This intermediate is synthesized by reacting 6-bromo-1-hexanol with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Formation of this compound: The 6-azido-1-hexanol is then reacted with 3-hydroxybenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
3-(6-Azidohexyloxy)-benzaldehyde undergoes various chemical reactions, including:
Click Chemistry: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
CuAAC Reaction: Copper(I) bromide (CuBr) and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or palladium on carbon (Pd/C) under hydrogen atmosphere.
Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.
Major Products Formed
Click Chemistry: Formation of 1,2,3-triazole derivatives.
Reduction: Formation of 3-(6-aminohexyloxy)-benzaldehyde.
Nucleophilic Addition: Formation of secondary alcohols or other addition products depending on the nucleophile used.
Scientific Research Applications
3-(6-Azidohexyloxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers via click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystalline polymers and functionalized surfaces.
Mechanism of Action
The mechanism of action of 3-(6-Azidohexyloxy)-benzaldehyde primarily involves its reactivity due to the azido and aldehyde functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, while the aldehyde group can participate in nucleophilic addition reactions. These reactive sites enable the compound to act as a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-(6-Azidohexyloxy)-phenol: Similar structure but with a phenol group instead of an aldehyde.
3-(6-Azidohexyloxy)-benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
3-(6-Azidohexyloxy)-benzyl alcohol: Features a benzyl alcohol group instead of an aldehyde.
Uniqueness
3-(6-Azidohexyloxy)-benzaldehyde is unique due to the presence of both an azido group and an aldehyde group, which provides dual reactivity. This makes it a valuable intermediate for synthesizing a wide range of compounds through various chemical reactions, including click chemistry and nucleophilic additions.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(6-azidohexoxy)benzaldehyde |
InChI |
InChI=1S/C13H17N3O2/c14-16-15-8-3-1-2-4-9-18-13-7-5-6-12(10-13)11-17/h5-7,10-11H,1-4,8-9H2 |
InChI Key |
OXMCTZNGQCMJKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCN=[N+]=[N-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















